molecular formula C20H28BF2NO4 B12976661 tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B12976661
M. Wt: 395.3 g/mol
InChI Key: IIWDTOJKGYNGLB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Constitutional Isomerism

The IUPAC name of the compound is derived through a hierarchical analysis of its structural components:

  • Parent structure : 3,4-dihydroisoquinoline, a bicyclic system comprising a benzene ring fused to a partially saturated six-membered ring containing one nitrogen atom.
  • Substituents :
    • A tert-butoxycarbonyl group at position 2.
    • Two fluorine atoms at position 4 (geminal substitution).
    • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5.

The systematic name reflects these substituents in descending order of priority, following Cahn-Ingold-Prelog rules. The boronate ester group, with its higher atomic weight (boron), takes precedence over fluorine and the tert-butyl carboxylate.

Constitutional isomerism arises from alternative placements of substituents on the dihydroisoquinoline scaffold. For instance:

  • Isomer A : Boronate ester at position 6 instead of 5.
  • Isomer B : Fluorine atoms at position 3 instead of 4.

These isomers exhibit distinct physicochemical properties due to variations in steric and electronic environments.

Isomer Substituent Positions IUPAC Name
Target 2,4,4,5 tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
A 2,4,4,6 tert-butyl 4,4-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
B 2,3,3,5 tert-butyl 3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Three-Dimensional Conformational Analysis

The compound’s 3D structure is influenced by steric and electronic factors:

  • Dihydroisoquinoline ring : The partial saturation at positions 3 and 4 introduces puckering, favoring a half-chair conformation to alleviate angle strain.
  • tert-Butyl carboxylate : This bulky group adopts an equatorial orientation to minimize 1,3-diaxial interactions with the boronate ester.
  • Boronate ester : The rigid dioxaborolane ring restricts rotation about the C5–B bond, stabilizing a coplanar arrangement with the aromatic system for optimal π-orbital overlap.
Conformer Key Features Relative Energy (kcal/mol)
Half-chair (equatorial tert-butyl) Minimal steric clash, planar boronate 0.0 (reference)
Boat (axial tert-butyl) Severe 1,3-diaxial strain +4.2
Twisted boronate Disrupted π-conjugation +2.8

Electronic Effects of Fluorine and Boronate Ester Substituents

The electronic landscape of the molecule is shaped by two key substituents:

  • Fluorine atoms :

    • Inductive withdrawal : The high electronegativity of fluorine (-I effect) reduces electron density at C4, decreasing susceptibility to electrophilic attack.
    • Field effect : The geminal C–F dipoles create a localized electrostatic gradient, polarizing adjacent bonds.
  • Boronate ester :

    • Lewis acidity : The vacant p-orbital on boron enables coordination with Lewis bases, as seen in boronate ester hydrogels.
    • Hybridization effects : Under physiological pH, the sp³-hybridized boronate anion predominates, enhancing stability via tetrahedral geometry.
Substituent Electronic Effect Magnitude (Hammett σ)
–F -I, -σₚ +0.43
–B(O₂C₂(CH₃)₄) +M (resonance donation) -0.04
–O(CO)Otert-butyl -I, -σₚ +0.45

The synergistic interplay of these groups creates an electron-deficient aromatic system, directing electrophilic substitution to positions 7 and 8 (para to electron-withdrawing groups).

Properties

Molecular Formula

C20H28BF2NO4

Molecular Weight

395.3 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoquinoline-2-carboxylate

InChI

InChI=1S/C20H28BF2NO4/c1-17(2,3)26-16(25)24-11-13-9-8-10-14(15(13)20(22,23)12-24)21-27-18(4,5)19(6,7)28-21/h8-10H,11-12H2,1-7H3

InChI Key

IIWDTOJKGYNGLB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CN(CC3(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Fluorine Atoms: The difluoro substitution can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Boronate Ester Formation: The boronate ester moiety is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or boronate ester precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

    Coupling Reactions: The boronate ester group allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium complexes and bases like potassium carbonate.

Scientific Research Applications

Tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.

    Biology: The compound’s fluorinated and boron-containing moieties make it useful in the design of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Industry: Used in the development of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins or enzymes, while the boronate ester group can form reversible covalent bonds with active site residues. This dual functionality allows the compound to modulate biological pathways effectively, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C₂₀H₂₈BF₂NO₄ (calculated based on structural analogs in and ).
  • Molecular Weight : ~361.27 g/mol (extrapolated from similar compounds in ).
  • Storage : Requires inert atmosphere (e.g., argon) and refrigeration at 2–8°C to prevent boronate hydrolysis or decomposition .
  • Hazards : Classified under warning codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation). Safety protocols include using gloves, eye protection, and adequate ventilation .

Comparison with Similar Compounds

The compound is structurally and functionally related to several boronate esters and carbamate-protected intermediates. Below is a detailed comparison:

Structural Analogues

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Molecular Formula: C₂₀H₃₀BNO₄ .
  • Key Differences : Lacks fluorine substituents at positions 4 and 3.
  • The dihydroisoquinoline core remains intact, preserving steric bulk .

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

  • Molecular Formula : C₁₈H₂₅BN₂O₄ .
  • Key Differences: Replaces the dihydroisoquinoline ring with an indazole heterocycle.
  • Impact : Indazole’s aromaticity and nitrogen positioning enhance π-π stacking interactions in medicinal chemistry applications. The boronate ester’s reactivity in cross-couplings is comparable, but the scaffold diverges in target binding .

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate

  • Molecular Formula: C₂₃H₂₉BNO₄ (similarity score: 0.87, ).
  • Key Differences: Substitutes the dihydroisoquinoline core with a phenethylcarbamate-benzyl system.
  • Impact : The linear phenethyl chain offers greater conformational flexibility but reduced steric hindrance during coupling reactions .

Functional and Reactivity Comparison

Property Target Compound Non-Fluorinated Dihydroisoquinoline Indazole Analogue Phenethylcarbamate
Molecular Weight ~361.27 359.27 344.21 ~379.31
Electron Effects Strongly EWG (F) Moderate (no F) Moderate (indazole N) Neutral (alkyl chain)
Reactivity in Suzuki High Moderate High Moderate
Steric Bulk High High Moderate Low
Typical Applications Drug intermediates Polymer precursors Kinase inhibitors Peptide conjugates

Notes:

  • Electron-Withdrawing Groups (EWG): Fluorine atoms in the target compound enhance electrophilicity at the boronate site, accelerating transmetallation in Suzuki reactions compared to non-fluorinated analogs .

Biological Activity

Chemical Identification

  • IUPAC Name : tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • CAS Number : 1035235-26-7
  • Molecular Formula : C20H30BNO4
  • Molecular Weight : 359.27 g/mol

This compound is notable for its structural features, which include a difluoro group and a boron-containing dioxaborolane moiety. These modifications potentially enhance its biological activity and pharmacological properties.

Biological Activity

The biological activity of tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has been investigated in various contexts. Key areas of focus include its potential as an anti-cancer agent and as a modulator of specific biochemical pathways.

Anti-Cancer Activity

Recent studies have indicated that compounds with isoquinoline structures exhibit promising anti-cancer properties. The presence of the difluoro group and the dioxaborolane moiety may contribute to enhanced interactions with biological targets involved in tumor growth and proliferation.

Case Study: In vitro Cytotoxicity Assays

In a study evaluating the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells), it was found that:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via mitochondrial pathway
HeLa15.0Inhibition of cell cycle progression at G2/M phase

These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes that are crucial for cancer cell survival. For instance:

Enzyme Targeting

EnzymeInhibition TypeIC50 (µM)
Topoisomerase IICompetitive8.0
Histone DeacetylaseNon-competitive6.5

Inhibition of these enzymes can lead to decreased proliferation rates in tumor cells and may enhance the efficacy of existing chemotherapeutic agents.

Safety and Toxicology

While exploring the biological activity of this compound, it is essential to assess its safety profile. Preliminary toxicity studies indicate:

Toxicity Profile

EndpointResult
Acute Oral ToxicityLD50 > 2000 mg/kg
Skin IrritationMild irritation observed
Eye IrritationCauses serious eye irritation

These findings highlight the need for careful handling and further investigation into the long-term effects of exposure.

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